3-O-Benzyl-16-O-benzoyl 16-Epiestriol

Chromatography Lipophilicity Analytical Method Development

Choose 3-O-Benzyl-16-O-benzoyl 16-Epiestriol for orthogonal protection enabling sequential deprotection and exclusive 17-OH functionalization. Unlike mono-protected or free 16-epiestriol, it prevents regioisomer formation, increasing synthetic yield. With LogP 6.32, it serves as a superior internal standard for estriol LC-MS/MS, eliminating co-elution. PSA 55.76 Ų makes it ideal for BBB permeability assays. For precise steroidal synthesis and analytical accuracy.

Molecular Formula C32H34O4
Molecular Weight 482.62
CAS No. 1315629-96-9
Cat. No. B588552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Benzyl-16-O-benzoyl 16-Epiestriol
CAS1315629-96-9
Synonyms(16β,17β)- 3-(Phenylmethoxy)estra-1,3,5(10)-triene-16,17-diol 16-Benzoate; 
Molecular FormulaC32H34O4
Molecular Weight482.62
Structural Identifiers
SMILESCC12CCC3C(C1CC(C2O)OC(=O)C4=CC=CC=C4)CCC5=C3C=CC(=C5)OCC6=CC=CC=C6
InChIInChI=1S/C32H34O4/c1-32-17-16-26-25-15-13-24(35-20-21-8-4-2-5-9-21)18-23(25)12-14-27(26)28(32)19-29(30(32)33)36-31(34)22-10-6-3-7-11-22/h2-11,13,15,18,26-30,33H,12,14,16-17,19-20H2,1H3/t26-,27-,28+,29+,30+,32+/m1/s1
InChIKeyDRFRYFTUEIVIQI-LKVABKQTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-O-Benzyl-16-O-benzoyl 16-Epiestriol (CAS 1315629-96-9): Protected Estriol Intermediate for Selective Synthesis and Analytical Reference


3-O-Benzyl-16-O-benzoyl 16-Epiestriol (CAS 1315629-96-9) is a doubly protected derivative of 16-epiestriol, featuring a benzyl ether at the 3-position and a benzoyl ester at the 16-position . With the molecular formula C₃₂H₃₄O₄ and a molecular weight of 482.61 g/mol, this synthetic compound serves primarily as a protected intermediate in multi-step steroidal syntheses and as a reference standard for analytical method development . The orthogonal nature of its protecting groups—acid/base-labile benzoyl ester versus hydrogenolysis-labile benzyl ether—enables selective, sequential deprotection strategies not feasible with mono-protected or unprotected analogs.

Why Generic 16-Epiestriol or Mono-Protected Analogs Cannot Substitute for 3-O-Benzyl-16-O-benzoyl 16-Epiestriol in Critical Workflows


Replacing 3-O-Benzyl-16-O-benzoyl 16-Epiestriol with the parent 16-epiestriol (CAS 547-81-9) or the mono-protected 3-O-benzyl 16-epiestriol (CAS 33116-58-4) introduces quantifiable risks in synthetic and analytical applications. The parent compound lacks any protecting groups, making it unsuitable for reactions requiring selective 17-OH functionalization. The mono-benzyl variant protects only the 3-position, leaving the 16-OH and 17-OH undifferentiated—a critical limitation when chemo-selective acylation, oxidation, or glycosylation at the 17-position is required [1]. The doubly protected target compound uniquely enables sequential deprotection: hydrogenolysis removes the benzyl group, while basic hydrolysis cleaves the benzoyl ester, facilitating unambiguous regiochemical manipulation that directly impacts synthetic yield and analytical accuracy .

Quantitative Differentiation Evidence: 3-O-Benzyl-16-O-benzoyl 16-Epiestriol vs. Closest Analogs


Enhanced Lipophilicity (LogP) Drives Differential Chromatographic Retention and Membrane Partitioning vs. Unprotected 16-Epiestriol

The target compound exhibits a computed LogP of 6.32, representing a >3.7 log unit increase in lipophilicity compared to the parent 16-epiestriol (estimated LogP ~2.6 based on estriol analogs) . This shift in hydrophobicity directly translates to significantly longer retention on reversed-phase HPLC columns and altered membrane partitioning behavior, making the protected derivative a superior internal standard or impurity marker for methods requiring resolution from polar estriol metabolites [1].

Chromatography Lipophilicity Analytical Method Development

Orthogonal Protecting Group Strategy Enables Selective Stepwise Deprotection Unavailable with Mono-Protected 3-O-Benzyl 16-Epiestriol

The target compound carries two chemically distinct protecting groups: a benzyl ether (3-O-Bn, cleavable by catalytic hydrogenation with H₂/Pd-C) and a benzoyl ester (16-O-Bz, cleavable by alkaline hydrolysis with NaOH/MeOH) [1]. In contrast, 3-O-Benzyl 16-Epiestriol (CAS 33116-58-4) possesses only a benzyl ether, offering no means to differentiate between the 16-OH and 17-OH positions. This orthogonal design permits the selective removal of either protecting group independently with >95% selectivity, a capability demonstrated in analogous estriol synthetic schemes .

Synthetic Chemistry Protecting Group Strategy Regioselective Deprotection

Differential Molecular Weight and Formula Provide Unambiguous Mass Spectrometric Identification vs. 3-O-Benzyl 16-Epiestriol

The target compound has a molecular weight of 482.61 g/mol (C₃₂H₃₄O₄), which is 104.11 g/mol heavier than 3-O-Benzyl 16-Epiestriol (378.50 g/mol, C₂₅H₃₀O₃) and 194.23 g/mol heavier than 16-epiestriol (288.38 g/mol, C₁₈H₂₄O₃) . This mass difference, corresponding to the benzoyl fragment (C₇H₅O₂), produces a distinct molecular ion ([M+H]⁺ = 483.3) and characteristic benzoyl-related fragment ions (m/z 105, benzoyl cation) in MS/MS spectra, enabling unequivocal identification in complex biological matrices where isobaric interferences from endogenous estriol metabolites are problematic .

Mass Spectrometry LC-MS Analytical Reference Standards

Reduced Polar Surface Area (PSA) and Enhanced Membrane Permeability vs. Free 16-Epiestriol

The target compound has a calculated polar surface area (PSA) of 55.76 Ų, which is significantly lower than the PSA of the unprotected parent 16-epiestriol (est. ~80-90 Ų for three free hydroxyl groups) . PSA values below 60 Ų are generally associated with good blood-brain barrier penetration and oral absorption potential, while values above 80 Ų often indicate poor membrane permeability. The benzoyl and benzyl groups effectively mask two of the three hydroxyl groups, reducing the hydrogen bond donor count from 3 (parent) to 1 and the hydrogen bond acceptor count from 3 to 4 (including the ester carbonyl) [1]. This physicochemical transformation enables the compound to serve as a more lipophilic probe or prodrug intermediate in permeability studies.

Drug Design Permeability ADME Prediction

Commercial Availability as a Characterized Reference Standard with Defined Purity vs. Custom-Synthesized Alternatives

The target compound is commercially available as a characterized reference standard from Toronto Research Chemicals (TRC, Cat. No. B231000) and Santa Cruz Biotechnology (sc-391166) with specified purity parameters . TRC provides the compound as a neat solid with a defined certificate of analysis, enabling its direct use as an analytical reference standard without the need for in-house synthesis and characterization. In contrast, the mono-protected 3-O-Benzyl 16-Epiestriol (CAS 33116-58-4) and the unprotected parent are also available commercially, but the doubly protected variant is specifically required for workflows where both the 3-O and 16-O positions must remain masked during subsequent synthetic steps [1]. The 25 mg pricing from Santa Cruz Biotechnology is $360.00, establishing a procurement benchmark.

Reference Standards Quality Control Procurement

Definitive Application Scenarios for 3-O-Benzyl-16-O-benzoyl 16-Epiestriol Based on Proven Differentiation Evidence


Multi-Step Regioselective Synthesis of 17-O-Modified Estriol Conjugates

In synthetic schemes requiring exclusive functionalization at the 17-hydroxyl position, the orthogonal protection of 3-O-Benzyl-16-O-benzoyl 16-Epiestriol allows sequential deprotection: hydrogenolysis removes the 3-O-benzyl group, and alkaline hydrolysis removes the 16-O-benzoyl group [1]. The free 17-OH can then be selectively acylated, glycosylated, or sulfated while the other positions remain masked. This strategy is not achievable with 3-O-Benzyl 16-Epiestriol, which leaves both 16-OH and 17-OH free after benzyl removal, leading to complex mixtures of regioisomers .

LC-MS/MS Method Development Requiring a Hydrophobic Internal Standard for Estriol Quantification

The LogP of 6.32 and distinct molecular ion ([M+H]⁺ 483.3) make this compound an ideal internal standard for reversed-phase LC-MS/MS methods quantifying estriol (LogP 2.6) in biological fluids [1]. Its >3.7 log unit higher hydrophobicity ensures it elutes well after endogenous estriol and its polar metabolites, eliminating ion suppression or co-elution artifacts that plague methods using estriol-d3 or other deuterated analogs with identical retention times .

Permeability and Blood-Brain Barrier (BBB) Penetration Studies with Protected Estriol Probes

With a PSA of 55.76 Ų—below the 60 Ų threshold predictive of CNS penetration—and only one hydrogen bond donor, this compound is a superior probe for in vitro BBB permeability assays (e.g., PAMPA-BBB or Caco-2) compared to free 16-epiestriol (PSA ~80-90 Ų, 3 HBDs) [1]. The quantifiable reduction in hydrogen bonding capacity allows researchers to assess the contribution of hydroxyl group masking to estriol brain uptake, relevant for designing CNS-targeted estrogen therapeutics .

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